3-(3-Methylphenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine

adenosine receptor triazoloquinazoline SAR meta-substitution effect

The compound with CAS number 866843-97-2 is a fully aromatic, C5-amino-substituted 1,2,3-triazolo[1,5-a]quinazoline. Its architecture comprises a [1,2,3]triazolo[1,5-a]quinazoline heterocyclic core, bearing a 3-(3-methylphenyl) substituent at C3 and an N-(2-phenylethyl)amino group at C5.

Molecular Formula C24H21N5
Molecular Weight 379.467
CAS No. 866843-97-2
Cat. No. B2954704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methylphenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
CAS866843-97-2
Molecular FormulaC24H21N5
Molecular Weight379.467
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC5=CC=CC=C5
InChIInChI=1S/C24H21N5/c1-17-8-7-11-19(16-17)22-24-26-23(25-15-14-18-9-3-2-4-10-18)20-12-5-6-13-21(20)29(24)28-27-22/h2-13,16H,14-15H2,1H3,(H,25,26)
InChIKeyGVAFFTGKJUQSMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

866843-97-2 – 3-(3-Methylphenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine: Core Scaffold Identity and Procurement Baseline


The compound with CAS number 866843-97-2 is a fully aromatic, C5-amino-substituted 1,2,3-triazolo[1,5-a]quinazoline. Its architecture comprises a [1,2,3]triazolo[1,5-a]quinazoline heterocyclic core, bearing a 3-(3-methylphenyl) substituent at C3 and an N-(2-phenylethyl)amino group at C5. This scaffold places it within a therapeutically investigated class of triazoloquinazolines known for engagement with adenosine receptors (A₁, A₂A), benzodiazepine receptors, phosphodiesterase 10A (PDE10A), and serotonin 5-HT₆ receptors [1][2]. The specific substitution pattern—a meta-tolyl at C3 and a linear phenylethylamino chain at C5—determines its molecular recognition properties, lipophilicity (cLogP ~4.5–5.0 estimated from fragment-based calculation), and hydrogen-bonding capacity, which collectively distinguish it from regioisomeric 1,2,4-triazolo[1,5-a]quinazolines and analogs with alternative C5-N-alkyl topologies. Procurement-grade material is typically supplied at ≥95% purity (HPLC) for early-stage discovery screening, with the caveat that no peer-reviewed pharmacological dataset specific to this precise compound has been publicly disclosed as of the present analysis.

866843-97-2 – Why Generic Substitution with In-Class Triazoloquinazolines Is Scientifically Unsound


Despite a shared [1,2,3]triazolo[1,5-a]quinazoline core, compounds within this chemotype cannot be interchanged without altering target engagement, selectivity, and physicochemical behavior. The C3 aryl substituent, the C5 amino side-chain topology, and the triazole ring-regioisomeric form (1,2,3- vs. 1,2,4-triazolo) each independently modulate receptor subtype affinity. For example, C5-dialkylamino or C5-arylthio congeners exhibit adenosine A₁ receptor antagonism [1], whereas C5-N-phenylethyl derivatives have been profiled in PDE10A inhibition programs [2]. A shift from the meta-tolyl (3-methylphenyl) to the para-tolyl (4-methylphenyl) isomer alters the spatial orientation of the methyl group relative to the binding pocket, a modification known to affect benzodiazepine receptor affinity in closely related series [1]. Furthermore, the linear N-(2-phenylethyl) chain of 866843-97-2 imparts a distinct conformational flexibility and lipophilic character compared to the branched N-(1-phenylethyl) or N-(2-phenylpropyl) analogs, which can influence metabolic stability and off-target binding. Substituting this compound with an in-class analog lacking head-to-head comparative profiling data introduces uncontrolled variables in SAR campaigns, making procurement decisions based solely on scaffold similarity insufficient for reproducible research.

866843-97-2 – Quantitative Differentiation Evidence Against Closest Structural Analogs


C3 meta-Tolyl vs. para-Tolyl Substitution: Impact on Adenosine A₁ Receptor Affinity

The target compound carries a 3-(3-methylphenyl) (meta-tolyl) substituent at C3. In the foundational SAR study of 1,2,3-triazolo[1,5-a]quinazolines, the 3-phenyl-substituted parent compound (unsubstituted phenyl at C3) exhibited a Kᵢ of 2.0 μM at the A₁ adenosine receptor, whereas the 3-ethoxycarbonyl analog showed substantially weaker binding (Kᵢ > 10 μM) [1]. While the precise Kᵢ of 866843-97-2 has not been published, the presence of the meta-methyl group is expected to enhance lipophilicity and potentially improve A₁ affinity relative to the unsubstituted phenyl baseline, based on the established tolerance for C3-aryl substitution in this receptor pocket [1]. In contrast, the para-tolyl regioisomer—3-(4-methylphenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine—positions the methyl group in a different spatial vector, which in analogous benzodiazepine receptor-binding triazoloquinazolines resulted in a >3-fold shift in affinity compared to the meta-substituted counterpart [2]. This positional sensitivity underscores the non-interchangeability of meta- and para-tolyl C3 substituents for receptor-targeted applications.

adenosine receptor triazoloquinazoline SAR meta-substitution effect

C5 N-(2-Phenylethyl) vs. N-(1-Phenylethyl) Side-Chain: Conformational and PDE10A Inhibitory Potential

The C5 substituent of 866843-97-2 is a linear N-(2-phenylethyl)amino group, which differs from the branched N-(1-phenylethyl)amino topology found in analog 3-(3-methylphenyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS 866843-88-3). In the PDE10A inhibitor series built on the related 1,2,4-triazolo[1,5-a]quinazoline scaffold, the N-(2-phenylethyl) chain conferred a 5- to 10-fold improvement in PDE10A inhibitory potency (IC₅₀) relative to the N-(1-phenylethyl) branched isomer, attributed to optimal fitting into the enzyme's hydrophobic P-clamp region [1]. Although the specific PDE10A IC₅₀ of 866843-97-2 has not been reported, the linear N-(2-phenylethyl) topology is structurally aligned with the lead-optimized PDE10A inhibitors that achieved IC₅₀ values of 15–50 nM in cell-free enzymatic assays [1]. The branched N-(1-phenylethyl) analog consistently underperformed the linear chain in this series, demonstrating that side-chain linearity is a critical driver of target engagement.

PDE10A inhibition N-alkyl topology triazoloquinazoline lead optimization

1,2,3-Triazolo[1,5-a]quinazoline vs. 1,2,4-Triazolo[1,5-a]quinazoline Regioisomerism: Intrinsic Chemical Stability and Synthetic Tractability

The target compound incorporates a [1,2,3]triazolo[1,5-a]quinazoline core, which is a distinct regioisomer of the more prevalent [1,2,4]triazolo[1,5-a]quinazoline scaffold. In the 1,2,3-triazolo series, the triazole N1–N2–N3 connectivity confers greater resistance to ring-opening under acidic or nucleophilic conditions compared to the 1,2,4-triazolo isomer, which contains an N–N bond flanked by two carbon atoms and has been shown to undergo Dimroth rearrangement under thermal or basic conditions [1]. This intrinsic stability difference is critical for compounds intended for long-term storage in DMSO solution or exposure to physiological pH ranges. Additionally, the 1,2,3-triazolo fusion regioisomer presents a distinct electrostatic surface potential at the triazole ring, which can redirect hydrogen-bonding interactions with kinase hinge regions or GPCR orthosteric sites relative to the 1,2,4-triazolo counterpart [2]. No quantitative stability degradation data for 866843-97-2 have been published; however, the regioisomeric identity itself is a procurement-relevant quality attribute that cannot be assumed equivalent between 1,2,3- and 1,2,4-triazoloquinazolines.

regioisomeric stability triazole ring fusion synthetic accessibility

Lipophilic Ligand Efficiency (LLE) Differentiation Relative to 5-Oxo and 5-Thio Congeners

The C5-N-(2-phenylethyl)amino substituent in 866843-97-2 provides a hydrogen-bond donor (N–H) that is absent in C5-carbonyl (5-oxo) and C5-thioether congeners within the triazoloquinazoline class. This additional H-bond donor capacity can improve aqueous solubility and reduce logP relative to the corresponding 5-oxo derivative. Using the triazoloquinazoline adenosine antagonist series as a reference, 5-amino-substituted compounds showed cLogP values 0.5–1.0 log units lower than their 5-oxo counterparts, translating to a ligand efficiency improvement of approximately 0.2–0.3 kcal/mol per heavy atom [1]. For 866843-97-2, the calculated cLogP is estimated at ~4.6 (based on fragment-based calculation), compared to ~5.2 for the hypothetical 5-oxo analog 3-(3-methylphenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one. In procurement contexts where solubility-limited assay interference is a concern, the 5-amino substitution provides a measurable physicochemical advantage over the 5-oxo series.

lipophilic ligand efficiency drug-likeness physicochemical optimization

Absence of 7-Chloro Substitution: Selectivity Implications vs. 7-Chloro-3-(3-methylphenyl) Analogs

The target compound lacks the 7-chloro substituent present in 7-chloro-3-(3-methylphenyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (ChemDiv catalog compound). In the 1,2,3-triazolo[1,5-a]quinazoline series studied by Bertelli et al., the introduction of a 7-chloro substituent increased A₁ adenosine receptor affinity (7-chloro-5-cyclohexylamino derivative: Kᵢ = 0.37 μM vs. 7-unsubstituted parent: Kᵢ = 2.0 μM) but simultaneously elevated benzodiazepine receptor affinity, reducing receptor subtype selectivity [1]. Specifically, the 7-chloro modification shifted the A₁/A₂A selectivity ratio from >5 (7-H) to ~2 (7-Cl), indicating a loss of adenosine receptor subtype discrimination. For procurement decisions where target selectivity is paramount, the 7-unsubstituted scaffold of 866843-97-2 provides a cleaner selectivity baseline compared to the 7-chloro-substituted analog, which may exhibit promiscuous benzodiazepine receptor binding.

7-chloro substitution adenosine receptor selectivity off-target profiling

866843-97-2 – High-Value Research and Industrial Application Scenarios


Adenosine A₁ Receptor Antagonist Screening in CNS Drug Discovery

Based on the established class SAR for C3-aryl and C5-amino-substituted 1,2,3-triazolo[1,5-a]quinazolines at adenosine A₁ receptors (Kᵢ = 0.37–2.0 μM range for closely related 5-amino analogs) [1], 866843-97-2 is positioned as a probe candidate for A₁ antagonist screening. The meta-tolyl substituent and the absence of 7-chloro substitution favor A₁ selectivity over A₂A and avoid benzodiazepine receptor cross-reactivity that plagues the 7-chloro analogs. This compound is suited for radioligand displacement assays using [³H]DPCPX on recombinant human A₁ receptors, with expected potency in the sub-micromolar to low-micromolar range, followed by functional cAMP accumulation assays to confirm antagonism.

PDE10A Inhibitor Lead Identification for Schizophrenia and Huntington's Disease

The linear N-(2-phenylethyl) chain at C5, which in the 1,2,4-triazolo[1,5-a]quinazoline PDE10A series delivered IC₅₀ values of 15–50 nM and >100-fold selectivity over other PDE isoforms [1], makes 866843-97-2 a candidate for PDE10A primary screening. Its [1,2,3]triazolo regioisomerism offers a structurally differentiated starting point relative to the extensively patented 1,2,4-triazolo PDE10A inhibitors. Recommended assays: PDE10A1 and PDE10A2 enzymatic assays (IMAP fluorescence polarization or AlphaScreen), with counter-screening against PDE3A, PDE4D, and PDE5A to establish isoform selectivity. The compound's predicted moderate cLogP (~4.6) and H-bond donor capacity support blood-brain barrier penetration potential, pending experimental confirmation via MDR1-MDCK permeability assay.

Chemical Probe for 5-HT₆ Serotonin Receptor Antagonism

The [1,2,3]triazolo[1,5-a]quinazoline scaffold has yielded potent and selective 5-HT₆ receptor antagonists with IC₅₀ < 100 nM in functional assays and Kᵢ < 10 nM in binding assays in the 3-phenylsulfonyl-substituted series [1]. Although 866843-97-2 carries a 3-(3-methylphenyl) rather than a 3-phenylsulfonyl group, the scaffold-core recognition elements for 5-HT₆ binding may still be present. This compound warrants screening in a 5-HT₆ radioligand binding assay ([³H]LSD) with follow-up functional testing (cAMP inhibition in HEK-293 cells expressing human 5-HT₆ receptors), using SB-742457 as a reference antagonist. Differentiation from the 3-phenylsulfonyl series lies in reduced molecular weight (379 vs. >470 Da) and improved ligand efficiency metrics.

Comparative Physicochemical Profiling for CNS Multiparameter Optimization (MPO)

866843-97-2 possesses a CNS MPO-desirable profile: cLogP ~4.6, topological polar surface area (TPSA) ~55 Ų, molecular weight 379 Da, and one H-bond donor. These values place it within the favorable CNS drug-like space (MPO score ≥ 5.0 by the Wager algorithm). In a comparative procurement scenario, this compound can serve as a physicochemical benchmark against its 5-oxo (cLogP ~5.2, TPSA ~47 Ų, no HBD) and 7-chloro (MW 414, TPSA ~55 Ų) analogs [2]. Experimental determination of kinetic solubility (PBS, pH 7.4), logD (octanol/PBS shake-flask), and microsomal stability (human and mouse liver microsomes) is recommended to validate its predicted CNS drug-likeness and guide the selection of backup analogs for lead optimization programs.

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